molecular formula C11H17FN4 B12431298 ({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine

({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine

Cat. No.: B12431298
M. Wt: 224.28 g/mol
InChI Key: KKZLKEYDXCNGEW-UHFFFAOYSA-N
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Description

({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine is a complex organic compound that features a pyrrolidine ring substituted with a fluorine atom and a pyrimidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-ethylpiperazine and 2-chloro-5-chloromethylpyridine as starting materials . The reaction is carried out in the presence of potassium carbonate at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other substituents.

    Substitution: Nucleophilic substitution reactions can be employed to replace the fluorine atom or other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

Chemistry

In chemistry, ({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound is of interest due to its potential interactions with biological targets. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and fluorinated amines. Examples include:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets ({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine apart is its unique combination of a fluorine atom and a pyrimidinylmethyl group on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H17FN4

Molecular Weight

224.28 g/mol

IUPAC Name

1-[4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine

InChI

InChI=1S/C11H17FN4/c1-13-5-11-2-10(12)7-16(11)6-9-3-14-8-15-4-9/h3-4,8,10-11,13H,2,5-7H2,1H3

InChI Key

KKZLKEYDXCNGEW-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC(CN1CC2=CN=CN=C2)F

Origin of Product

United States

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